molecular formula C27H31ClN4O2S B2602939 N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide CAS No. 863017-31-6

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2602939
CAS No.: 863017-31-6
M. Wt: 511.08
InChI Key: YCGGBHUFLIRGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide is a complex organic compound that features a combination of piperazine, thiophene, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-benzylpiperazine with a suitable alkylating agent to introduce the thiophene moiety. This can be achieved through nucleophilic substitution reactions under basic conditions.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the oxalamide intermediate with 2-chlorobenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.

    Biological Studies: The compound can be used in studies investigating the interaction of thiophene-containing molecules with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene and oxalamide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(1-(4-benzylpiperazin-1-yl)-1-phenylpropan-2-yl)-N2-(2-chlorobenzyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(benzyl)oxalamide: Similar structure but without the chlorine atom on the benzyl group.

Uniqueness

The presence of the thiophene ring and the 2-chlorobenzyl group in N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-chlorobenzyl)oxalamide may confer unique properties in terms of binding affinity and selectivity for certain biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O2S/c1-20(30-27(34)26(33)29-18-22-10-5-6-11-23(22)28)25(24-12-7-17-35-24)32-15-13-31(14-16-32)19-21-8-3-2-4-9-21/h2-12,17,20,25H,13-16,18-19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGBHUFLIRGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.